molecular formula C11H8N4O2 B14091177 5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 918147-54-3

5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B14091177
CAS No.: 918147-54-3
M. Wt: 228.21 g/mol
InChI Key: JBBBUOMWIGAQLS-UHFFFAOYSA-N
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Description

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- is a heterocyclic compound that features a fused ring system combining oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate oxazole derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidin-7(6H)-one derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- is unique due to its specific ring structure and the presence of both amino and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

918147-54-3

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-amino-2-phenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H8N4O2/c12-11-14-8-7(9(16)15-11)17-10(13-8)6-4-2-1-3-5-6/h1-5H,(H3,12,14,15,16)

InChI Key

JBBBUOMWIGAQLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)NC(=N3)N

Origin of Product

United States

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